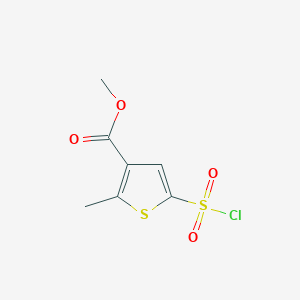

Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate

Description

Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a chlorosulfonyl group at position 5, a methyl group at position 2, and a methyl ester at position 3 (CAS RN: 423768-46-1) . This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is driven by the electron-withdrawing chlorosulfonyl group, which facilitates nucleophilic substitution reactions. Physical properties include a melting point of 40–41°C and a molecular weight of 254.71 g/mol .

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-2-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKOICVLGKINGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate typically involves the chlorosulfonation of a thiophene derivative. One common method starts with 2-methylthiophene, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position. The resulting intermediate is then esterified with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols, typically in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Sulfonamides: Formed by substitution with amines.

Sulfonates: Formed by substitution with alcohols.

Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate depends on its chemical reactivity. The chlorosulfonyl group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various biological targets, potentially leading to inhibition of enzymes or modification of proteins. The thiophene ring can also interact with biological membranes and proteins, influencing their function .

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituent positions and functional groups (Table 1):

Table 1. Structural Comparison of Thiophene Derivatives

Key Observations :

Physical and Chemical Properties

Table 2. Physical Properties

Reactivity Insights :

- Chlorosulfonyl Group : The SO₂Cl group in the target compound and CAS 126910-68-7 enables sulfonamide formation via reactions with amines, a key step in drug synthesis (e.g., sulfa drugs) .

- Amino and Hydroxy Groups: Derivatives like CAS 712262-13-0 (5-NH₂) and 104386-68-7 (3-OH) are less reactive toward electrophiles but participate in hydrogen bonding, influencing crystal packing .

Pharmaceutical Intermediates :

Material Science :

- Thiophene derivatives with methoxy groups (e.g., CAS 712262-13-0) are explored in conductive polymers due to their electron-donating properties .

Biological Activity

Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate is a compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is synthesized through the chlorosulfonation of 2-methylthiophene using chlorosulfonic acid, followed by esterification with methanol. The reaction conditions are crucial for optimizing yield and purity, often involving careful temperature and concentration control during industrial production.

| Property | Value |

|---|---|

| Molecular Formula | C8H9ClO4S |

| Molecular Weight | 224.67 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Chlorosulfonyl, Ester |

The biological activity of this compound is largely attributed to its electrophilic chlorosulfonyl group, which can form covalent bonds with nucleophiles. This reactivity allows the compound to interact with various biological targets, potentially leading to enzyme inhibition or protein modification. The thiophene ring may also influence cellular membranes and protein functions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, related thiophene derivatives have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Activity Evaluation

A study investigated the antimicrobial properties of several thiophene derivatives, including those with chlorosulfonyl groups. The results demonstrated significant inhibitory effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound may possess similar activities .

Research Findings

- Antifungal Activity : Compounds derived from thiophenes have shown selective antifungal activity against strains like Candida albicans, indicating potential for therapeutic applications in antifungal treatments.

- Cytotoxic Effects : In vitro studies on related compounds have revealed cytotoxic effects on cancer cell lines, suggesting that this compound could be explored further for anticancer properties.

- Molecular Docking Studies : Computational studies have been conducted to assess the binding interactions of thiophene derivatives with target enzymes involved in bacterial resistance mechanisms. These studies suggest favorable binding affinities that warrant further exploration in drug development .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via chlorosulfonation of 2-methylthiophene derivatives. A common approach involves reacting 2-methylthiophene with chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hours) to introduce the chlorosulfonyl group at the 5-position . Subsequent esterification with methanol under acidic catalysis (e.g., H₂SO₄) yields the final product. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of thiophene to chlorosulfonic acid) and exclusion of moisture to prevent hydrolysis. Lab-scale batch reactors typically achieve 65–75% yields, while industrial methods using continuous flow reactors report >85% purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorosulfonyl at C5, methyl at C2). Key signals: δ 2.5 ppm (C2-CH₃), δ 3.9 ppm (ester -OCH₃), and δ 7.1–7.3 ppm (thiophene protons) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to detect impurities (<2% threshold).

- Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ at m/z 224.67) .

Q. What are the primary reactive sites for nucleophilic substitution, and how do solvent choices impact reactivity?

- Methodological Answer : The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, making it the primary site for nucleophilic attack (e.g., amines, alcohols). Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states, while protic solvents (MeOH, H₂O) may hydrolyze the sulfonyl chloride. Kinetic studies show pseudo-first-order rates with amines (e.g., k = 0.15 min⁻¹ for benzylamine in DMF at 25°C) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity and frontier molecular orbitals. Molecular docking (AutoDock Vina) against targets like E. coli dihydrofolate reductase (PDB: 1RX2) reveals binding affinities (ΔG ≈ -8.2 kcal/mol) for sulfonamide derivatives. ADMET predictions (SwissADME) assess drug-likeness, highlighting logP ~2.5 and moderate solubility .

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?

- Methodological Answer : Discrepancies often arise from assay variability. Standardized protocols (e.g., CLSI M07 for antimicrobial testing) and orthogonal assays (MIC vs. time-kill curves) are critical. For example, conflicting MIC values (8–32 µg/mL against S. aureus) may reflect differences in inoculum size or growth media. Meta-analyses using fixed-effect models can reconcile data .

Q. How do regioselectivity challenges in chlorosulfonation affect scalability, and what mitigation strategies exist?

- Methodological Answer : Competing sulfonation at C3/C4 positions occurs due to electron-donating methyl groups. Computational modeling (Hammett σ⁺ parameters) predicts C5 preference (σ⁺ = -0.31 for methyl). Lab-scale optimization uses low-temperature (-10°C) chlorosulfonic acid addition over 12 hours, achieving >90% C5 selectivity. Industrial processes employ directed ortho-metalation (DoM) with directing groups (e.g., -COOMe) .

Q. What advanced characterization techniques elucidate solid-state behavior and polymorphism?

- Methodological Answer :

- SC-XRD (SHELXL) : Resolves crystal packing (e.g., monoclinic P2₁/c space group, Z = 4) and hydrogen-bonding networks .

- DSC/TGA : Identifies polymorphic transitions (endothermic peaks at 120–125°C) and thermal stability (>200°C decomposition).

- PXRD : Detects amorphous vs. crystalline impurities (<5% threshold) .

Key Research Gaps and Future Directions

- Mechanistic Studies : In-depth kinetic profiling of sulfonyl chloride reactions under varying dielectric conditions.

- High-Throughput Screening : Combinatorial libraries of sulfonamide derivatives for antimicrobial/anticancer leads.

- Process Intensification : Microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.